molecular formula C13H17NO3 B15163340 4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one CAS No. 143212-75-3

4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one

Cat. No.: B15163340
CAS No.: 143212-75-3
M. Wt: 235.28 g/mol
InChI Key: AGZCVMLWQKHNHS-UHFFFAOYSA-N
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Description

4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one is an organic compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a dihydroxyphenyl group, which imparts unique reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one typically involves the reaction of 3,4-dihydroxyphenylethylamine with pent-3-en-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation of the dihydroxyphenyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions[][4].

Major Products Formed

Scientific Research Applications

4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one involves its interaction with various molecular targets:

Properties

CAS No.

143212-75-3

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

4-[2-(3,4-dihydroxyphenyl)ethylamino]pent-3-en-2-one

InChI

InChI=1S/C13H17NO3/c1-9(7-10(2)15)14-6-5-11-3-4-12(16)13(17)8-11/h3-4,7-8,14,16-17H,5-6H2,1-2H3

InChI Key

AGZCVMLWQKHNHS-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C)NCCC1=CC(=C(C=C1)O)O

Origin of Product

United States

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